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Introduction
BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and

Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2][3]

ADAMTS7 is a secreted zinc metalloprotease that plays a crucial role in the pathogenesis of

coronary artery disease (CAD) by mediating plaque formation.[1] Inhibition of ADAMTS7 is a

promising therapeutic strategy to reduce plaque formation and subsequent restenosis.[1]

These application notes provide detailed protocols for the in vitro characterization of BAY-9835,

including a biochemical enzymatic assay and a cell-based target engagement assay.

Mechanism of Action
ADAMTS7's proteolytic activity on extracellular matrix proteins, such as Cartilage Oligomeric

Matrix Protein (COMP) and Fibulin-3, contributes to the development of atherosclerosis.[1]

BAY-9835 inhibits the catalytic domain of ADAMTS7 and ADAMTS12, thereby preventing the

degradation of their substrates.[2] For accurate interpretation of in vitro data, it is

recommended to use the negative control compound BAY-1880 alongside BAY-9835.[1] The

recommended in vitro concentration for both compounds is 100 nM.[1][4]
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Target Enzyme IC50 (nM) Assay Type Species

ADAMTS7 6
Biochemical

Enzymatic Assay
Human

ADAMTS7 8
Biochemical

Enzymatic Assay
Mouse

ADAMTS7 27
Biochemical

Enzymatic Assay
Rat

ADAMTS12 30
Biochemical

Enzymatic Assay
Human

Off-Target Protease IC50 (µM)

hADAM8 2.25

hADAMTS4 6.726

hADAM17 5.772

hMMP12 5.376

hADAMTS5 9.924

hADAM10 32.802

hMMP15 78.474

h denotes human recombinant enzyme. Data compiled from multiple sources.[1][3][4]

Experimental Protocols
Biochemical Enzymatic Assay for ADAMTS7 and
ADAMTS12 Inhibition
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to

determine the inhibitory activity of BAY-9835 on recombinant ADAMTS7 and ADAMTS12.

Materials:
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Recombinant human ADAMTS7 catalytic domain

Recombinant human ADAMTS12 catalytic domain

FRET-based peptide substrate for ADAMTS7/12

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

BAY-9835 and BAY-1880 (negative control) stock solutions in DMSO

384-well, black, low-volume assay plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of BAY-9835 and BAY-1880 in DMSO. Further dilute the compounds

in Assay Buffer to the desired final concentrations. The final DMSO concentration in the

assay should not exceed 1%.

Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

Add 10 µL of pre-diluted ADAMTS7 or ADAMTS12 enzyme solution in Assay Buffer to each

well.

Incubate the plate at 37°C for 60 minutes to allow for compound binding to the enzyme.

Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate solution (at a

concentration equivalent to its Km value) to each well.

Immediately begin kinetic reading of the fluorescence signal on a plate reader

(Excitation/Emission wavelengths appropriate for the FRET pair) at 37°C for 30-60 minutes,

taking readings every 1-2 minutes.

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control wells.
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Determine the IC50 values by fitting the concentration-response data to a four-parameter

logistic equation.

Fibulin-3 Cellular Cleavage Assay
This cell-based assay assesses the ability of BAY-9835 to inhibit ADAMTS7-mediated cleavage

of its substrate, Fibulin-3, in a cellular context. Note that this assay was originally described for

a close analog of BAY-9835.[1]

Materials:

HEK293 cells (or other suitable host cell line)

Cell culture medium (e.g., DMEM with 10% FBS)

Expression vectors for human ADAMTS7 and human Fibulin-3 (with a detectable tag, e.g.,

HA-tag)

Transfection reagent

Opti-MEM or other serum-free medium

BAY-9835 and BAY-1880 stock solutions in DMSO

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

SDS-PAGE gels and Western blot apparatus

Primary antibodies: anti-HA tag, anti-ADAMTS7

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Co-transfect HEK293 cells with the ADAMTS7 and HA-tagged Fibulin-3 expression vectors

using a suitable transfection reagent according to the manufacturer's protocol.
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After 24 hours, replace the transfection medium with fresh cell culture medium containing

serial dilutions of BAY-9835 or BAY-1880. A recommended starting concentration is 100 nM.

[1][4]

Incubate the cells for an additional 24-48 hours.

Collect the conditioned medium and/or prepare cell lysates using Lysis Buffer.

Separate the proteins from the conditioned medium or cell lysates by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Perform Western blot analysis using an anti-HA antibody to detect both full-length Fibulin-3

and its cleavage products. An anti-ADAMTS7 antibody can be used to confirm enzyme

expression.

Quantify the band intensities of full-length and cleaved Fibulin-3 using densitometry.

Determine the extent of inhibition by comparing the ratio of cleaved to full-length Fibulin-3 in

compound-treated samples to the vehicle control.
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Caption: Mechanism of action of BAY-9835 in inhibiting ADAMTS7-mediated substrate

degradation.
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Biochemical Assay Workflow
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Caption: Workflow for the FRET-based biochemical assay to determine BAY-9835 potency.
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Cellular Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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